molecular formula C18H24N6O2 B2740146 1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396846-14-2

1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2740146
CAS RN: 1396846-14-2
M. Wt: 356.43
InChI Key: FSMWIMICPLTNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as ETPU, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Chemical Synthesis

  • The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse molecular structures. For example, the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one using a strong acidic ion-exchange membrane highlights the compound's role in generating pyrimidinones with high yield and potential applications in medicinal chemistry (Ni Shu-jing, 2004).

Antiparkinsonian and Antioxidant Activities

  • Research on urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine showcased their potential antiparkinsonian activities. These compounds, through various biochemical estimations, have highlighted neuroprotective properties, suggesting a promising approach to Parkinson's disease treatment (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).

Molecular Structure Analysis

  • The synthesis and analysis of compounds like 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one have contributed to the understanding of molecular structures and interactions. Such studies provide insights into the conformational dynamics and potential applications of these molecules in designing more effective chemical entities (M. Savant et al., 2015).

Antimicrobial and Anticancer Activities

  • New N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles based on the compound have shown significant antimicrobial and anticancer activities. These findings open pathways for developing new therapeutic agents with enhanced efficacy against various pathogens and cancer cell lines (E. El-Sawy et al., 2013).

Orexin Receptor Antagonism

  • Studies on selective orexin-1 receptor antagonists indicate the compound's role in attenuating stress-induced hyperarousal without hypnotic effects. This research underscores the therapeutic potential of orexin receptor antagonists in treating psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-3-26-16-7-5-4-6-15(16)22-18(25)21-14-12-19-17(20-13-14)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWIMICPLTNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

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